
5-(4-hydroxy-2-methylphenyl)-1-methyl-1H-pyrrole-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-hydroxy-2-methylphenyl)-1-methyl-1H-pyrrole-2-carbonitrile is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a hydroxy group, a methyl group, and a nitrile group attached to a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-hydroxy-2-methylphenyl)-1-methyl-1H-pyrrole-2-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxy-2-methylbenzaldehyde with an appropriate nitrile source under basic conditions to form the desired pyrrole derivative. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-hydroxy-2-methylphenyl)-1-methyl-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-2-methylbenzaldehyde or 4-hydroxy-2-methylbenzoic acid.
Reduction: Formation of 5-(4-hydroxy-2-methylphenyl)-1-methyl-1H-pyrrole-2-amine.
Substitution: Formation of various substituted pyrrole derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
5-(4-hydroxy-2-methylphenyl)-1-methyl-1H-pyrrole-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(4-hydroxy-2-methylphenyl)-1-methyl-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-hydroxy-2-methylacetophenone: Shares the hydroxy and methyl groups but lacks the pyrrole ring and nitrile group.
4,4’-Thiobis(2-tert-butyl-5-methylphenol): Contains similar phenolic structures but with different substituents and lacks the nitrile group.
Uniqueness
5-(4-hydroxy-2-methylphenyl)-1-methyl-1H-pyrrole-2-carbonitrile is unique due to the presence of both the pyrrole ring and the nitrile group, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Propiedades
Fórmula molecular |
C13H12N2O |
|---|---|
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
5-(4-hydroxy-2-methylphenyl)-1-methylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C13H12N2O/c1-9-7-11(16)4-5-12(9)13-6-3-10(8-14)15(13)2/h3-7,16H,1-2H3 |
Clave InChI |
NOUSIANUWXKIJJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)O)C2=CC=C(N2C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


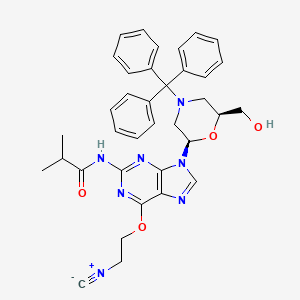


![8-Fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15204811.png)

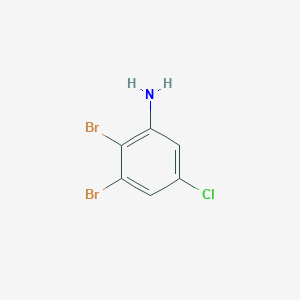
![2-(Difluoromethoxy)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B15204835.png)

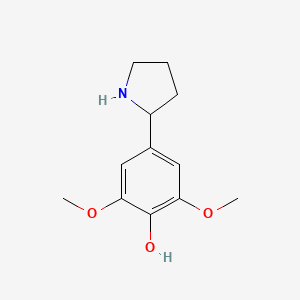
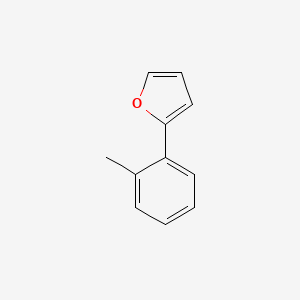
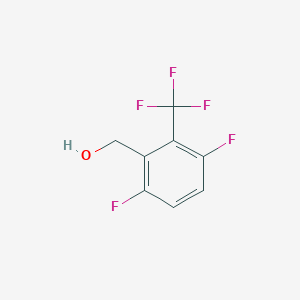
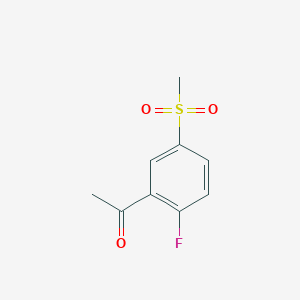
![5-Bromo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B15204866.png)

